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Compound of Interest

Compound Name: N-Methylanthranilate

Cat. No.: B085802

The quantitative structure-activity relationship (QSAR) is a computational modeling method that
aims to establish a mathematical relationship between the chemical structure of a series of
compounds and their biological activity. For researchers, scientists, and professionals in drug
development, QSAR models serve as a predictive tool to design and optimize novel therapeutic
agents. This guide provides a comparative overview of QSAR studies on anthranilate
derivatives, a class of compounds with diverse biological activities, including antimicrobial, anti-
inflammatory, and enzyme inhibitory effects. While specific QSAR studies on N-
methylanthranilate derivatives are not extensively documented in publicly available literature,
this guide focuses on closely related anthranilic acid derivatives to provide valuable insights
into the structural requirements for their biological activities.

Comparison of QSAR Models for Anthranilate
Derivatives

The following tables summarize the key findings from different QSAR studies on anthranilic
acid derivatives, highlighting the targeted biological activity, the types of molecular descriptors
used, and the statistical quality of the developed models.

Table 1: QSAR Models for Antimicrobial and Anti-inflammatory Anthranilic Acid Derivatives|1]
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Table 2: 2D and 3D-QSAR Models for Anthranilic Acid Derivatives as Partial FXR Agonists[2]

Key R? (training
Model Type . Q?(LOO)
Descriptors set)

R? (test set)

b_rotN, RPC-,
opr_leadlike,

2D-QSAR 0.935 0.899
SlogP_VSA2,

ASA

0.902

Steric and
Electrostatic 0.944 0.802
fields

3D-QSAR
(COMFA)

0.892

e b_rotN: Number of rotatable single bonds

o RPC-: Relative negative partial charges
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o opr_leadlike: Oprea's lead-like properties
e SlogP_VSAZ2: Subdivided van der Waals surface area
o ASA: Accessible surface area

Table 3: QSAR Models for Anthranilic Acid Sulfonamides as Methionine Aminopeptidase-2
(MetAP-2) Inhibitors[3][4]

. R? (explained Q2 (predicted
QSAR Method Key Descriptors . .
variance) variance)
Geometrical and
FA-MLR o
quantum indices
PCRA - Better than FA-MLR
Topological (IC4,
MPCO06),
GA-PLS 0.85 0.77

Constitutional (nf),
Geometrical (G(N..S))

e FA-MLR: Factor Analysis-based Multiple Linear Regressions
e PCRA: Principal Component Regression Analysis
o GA-PLS: Genetic Algorithm-Partial Least Squares

Experimental Protocols

The methodologies employed in QSAR studies are critical for the reliability and reproducibility
of the results. Below are generalized experimental protocols based on the cited literature.

1. Synthesis of Anthranilate Derivatives

The synthesis of the studied compounds typically involves standard organic chemistry
reactions. For instance, the synthesis of anthranilic acid amides may involve the acylation of a
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substituted anthranilic acid with an appropriate acyl chloride or the coupling of an anthranilic
acid with an amine using a coupling agent.

. Biological Activity Assays

Antimicrobial Activity: The antimicrobial activity of the synthesized compounds is often
evaluated using the broth microdilution method to determine the Minimum Inhibitory
Concentration (MIC) against various bacterial and fungal strains.[5][6]

Anti-inflammatory Activity: The in vivo anti-inflammatory activity can be assessed using the
carrageenan-induced paw edema model in rats. The percentage of inhibition of edema is
calculated by comparing the paw volume in the treated group with the control group.

Enzyme Inhibition Assays: The inhibitory activity against a specific enzyme, such as
Methionine Aminopeptidase-2 or Farnesoid X Receptor, is determined using appropriate
biochemical assays. These assays typically measure the enzymatic activity in the presence
of varying concentrations of the inhibitor to calculate the IC50 (half-maximal inhibitory
concentration) or EC50 (half-maximal effective concentration) values.

. Computational QSAR Modeling
The development of a QSAR model involves several key steps:

e Molecular Modeling and Descriptor Calculation: The 2D structures of the compounds are
drawn using chemical drawing software, and then converted to 3D structures. These
structures are then optimized using computational chemistry methods like molecular
mechanics or quantum mechanics. A wide range of molecular descriptors, including
constitutional, topological, geometrical, and quantum-chemical descriptors, are calculated for
each molecule.

Data Set Splitting: The entire set of compounds is typically divided into a training set and a
test set. The training set is used to build the QSAR model, while the test set is used to
validate the predictive ability of the model on external data.

Model Development: Statistical methods such as Multiple Linear Regression (MLR),
Principal Component Regression (PCR), Partial Least Squares (PLS), or machine learning
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algorithms are used to establish a relationship between the molecular descriptors
(independent variables) and the biological activity (dependent variable).[3][4]

e Model Validation: The developed QSAR model is rigorously validated to assess its statistical
significance, robustness, and predictive power. Common validation techniques include
internal validation (e.g., leave-one-out cross-validation, Q2) and external validation using the
test set (R?pred).

Visualizing QSAR Workflows and Pathways

General Workflow of a QSAR Study

The following diagram illustrates the typical workflow involved in a quantitative structure-activity
relationship study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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